DAF-2T

Vue d'ensemble

Description

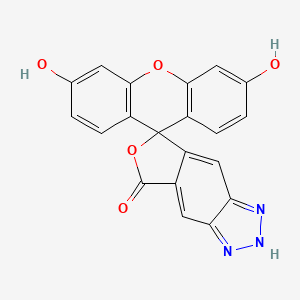

DAF-2T is a highly fluorescent compound widely used in scientific research for the detection and imaging of nitric oxide (NO). This compound is derived from 4,5-diaminofluorescein, which reacts with NO and its related reactive nitrogen species to form the fluorescent triazole derivative. The sensitivity, non-cytotoxicity, and specificity of 4,5-diaminofluorescein triazole make it an invaluable tool in various fields, including biology, chemistry, and medicine .

Mécanisme D'action

Target of Action

4,5-Diaminofluorescein triazole, also known as 3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one, primarily targets nitric oxide (NO) in cells and tissues . Nitric oxide plays a crucial role in various biological functions in the cardiovascular system, the central and peripheral nervous system, the reproductive system, and the immune system .

Mode of Action

In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent 4,5-Diaminofluorescein triazole .

Biochemical Pathways

The reactions of 4,5-Diaminofluorescein with DHA and AA are particularly significant because DHA and AA often colocalize with nitric-oxide synthase in the central nervous, cardiovascular, and immune systems . This indicates the importance of understanding this chemistry. NO is normally generated via an enzymatically regulated pathway with the conversion of L-arginine to citrulline by a family of at least three distinct nitric-oxide synthase (NOS) enzymes .

Pharmacokinetics

Its solubility in dmso is known , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 4,5-Diaminofluorescein triazole is the production of a highly fluorescent compound that can be used for the detection and imaging of NO in cells and tissues . This fluorescence allows for the visualization and quantification of NO, providing a useful tool for studying the role of NO in various biological processes .

Action Environment

The action of 4,5-Diaminofluorescein triazole can be influenced by the presence of other compounds in the environment. For example, the presence of DHA and AA can affect the formation of the fluorescent product . . Therefore, the cellular environment and the presence of other compounds can significantly influence the action, efficacy, and stability of 4,5-Diaminofluorescein triazole.

Analyse Biochimique

Biochemical Properties

4,5-Diaminofluorescein triazole plays a crucial role in biochemical reactions involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction occurs with nitric oxide synthase (NOS) enzymes, which produce nitric oxide from L-arginine. In the presence of oxygen, nitric oxide and related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent 4,5-diaminofluorescein triazole . This interaction is essential for the detection and imaging of nitric oxide in biological samples.

Cellular Effects

4,5-Diaminofluorescein triazole influences various cellular processes by enabling the visualization of nitric oxide production. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, nitric oxide is involved in the regulation of vascular tone, neurotransmission, and immune responses. By using 4,5-diaminofluorescein triazole, researchers can monitor changes in nitric oxide levels and study its impact on cellular functions . This compound has been used to visualize nitric oxide production in different cell types, including endothelial cells, neurons, and immune cells.

Molecular Mechanism

The molecular mechanism of 4,5-diaminofluorescein triazole involves its reaction with nitric oxide to form the fluorescent triazole derivative. This reaction is facilitated by the presence of oxygen and results in the nitrosation of 4,5-diaminofluorescein . The formation of 4,5-diaminofluorescein triazole is highly specific to nitric oxide and its related reactive nitrogen species. This specificity allows for accurate detection and imaging of nitric oxide in biological samples. Additionally, the fluorescence intensity of 4,5-diaminofluorescein triazole is directly proportional to the concentration of nitric oxide, making it a reliable indicator of nitric oxide levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-diaminofluorescein triazole can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light . Its fluorescence can diminish over time, especially if exposed to light or higher temperatures. Long-term studies have shown that 4,5-diaminofluorescein triazole can provide consistent results for nitric oxide detection in both in vitro and in vivo experiments, as long as proper storage and handling protocols are followed .

Dosage Effects in Animal Models

The effects of 4,5-diaminofluorescein triazole in animal models vary with different dosages. At lower doses, the compound effectively detects nitric oxide production without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any harmful effects on the animals.

Metabolic Pathways

4,5-Diaminofluorescein triazole is involved in metabolic pathways related to nitric oxide production and detection. It interacts with nitric oxide synthase enzymes, which catalyze the conversion of L-arginine to nitric oxide and citrulline . The presence of 4,5-diaminofluorescein triazole allows researchers to monitor changes in nitric oxide levels and study its role in various metabolic processes. Additionally, the compound can affect metabolic flux and metabolite levels by providing insights into nitric oxide-related biochemical pathways.

Transport and Distribution

Within cells and tissues, 4,5-diaminofluorescein triazole is transported and distributed based on its interactions with transporters and binding proteins. The compound is membrane-impermeable, which means it remains localized within the cells where it is introduced . This localization is crucial for accurate detection and imaging of nitric oxide production. The distribution of 4,5-diaminofluorescein triazole within cells can be influenced by factors such as cellular uptake mechanisms and intracellular binding interactions.

Subcellular Localization

The subcellular localization of 4,5-diaminofluorescein triazole is primarily determined by its interaction with nitric oxide and related reactive nitrogen species. The compound is often found in regions where nitric oxide production is active, such as the cytoplasm and specific organelles . The targeting signals and post-translational modifications of 4,5-diaminofluorescein triazole can direct it to specific compartments within the cell, allowing for precise detection and imaging of nitric oxide at the subcellular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diaminofluorescein triazole typically involves the reaction of 4,5-diaminofluorescein with nitric oxide or related nitrogen species in the presence of oxygen. The reaction proceeds through the nitrosation of the aromatic diamines, resulting in the formation of the highly fluorescent triazole derivative .

Industrial Production Methods

While specific industrial production methods for 4,5-diaminofluorescein triazole are not widely documented, the general approach involves large-scale synthesis of 4,5-diaminofluorescein followed by its reaction with nitric oxide under controlled conditions to ensure high yield and purity of the triazole product .

Analyse Des Réactions Chimiques

Types of Reactions

DAF-2T primarily undergoes nitrosation reactions with nitric oxide and related nitrogen species. It can also react with other compounds such as dehydroascorbic acid and ascorbic acid, leading to the formation of new fluorescent products .

Common Reagents and Conditions

Nitric oxide (NO): The primary reagent for the formation of 4,5-diaminofluorescein triazole.

Oxygen (O2): Essential for the nitrosation reaction.

Dehydroascorbic acid (DHA) and ascorbic acid (AA): These can react with 4,5-diaminofluorescein to form compounds with similar fluorescence profiles.

Major Products Formed

This compound: The primary fluorescent product formed from the reaction with nitric oxide.

Fluorescent derivatives: Formed from reactions with dehydroascorbic acid and ascorbic acid.

Applications De Recherche Scientifique

DAF-2T is extensively used in various scientific research applications due to its ability to detect and image nitric oxide. Some of its key applications include:

Comparaison Avec Des Composés Similaires

DAF-2T is unique in its high sensitivity and specificity for detecting nitric oxide. Similar compounds include:

Diaminorhodamines: Another class of fluorescent indicators for nitric oxide, but with different spectral properties.

Difluorofluorescein: Used for nitric oxide detection but may have different reactivity and fluorescence profiles.

Compared to these compounds, 4,5-diaminofluorescein triazole offers a balance of sensitivity, non-cytotoxicity, and specificity, making it a preferred choice for many research applications .

Propriétés

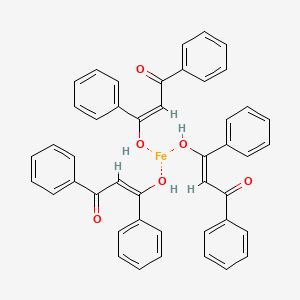

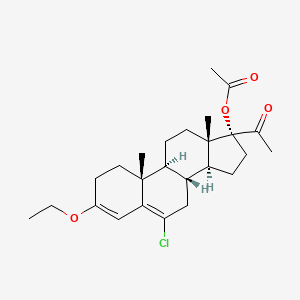

IUPAC Name |

3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDGLGMJJDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,5-diaminofluorescein diacetate (DAF-2 DA) enable the visualization of nitric oxide (NO) production in neuronal tissues?

A1: DAF-2 DA is a cell-permeable fluorescent probe that reacts with nitric oxide (NO) to form the fluorescent product, DAF-2T. This reaction allows researchers to visualize NO production within cells and tissues. The study confirmed the formation of this compound from DAF-2 DA in tissues and cells using both capillary electrophoresis and mass spectrometry. []

Q2: What distinct patterns of fluorescence were observed in Aplysia neurons loaded with DAF-2 DA, and what do these patterns suggest about NO production within these neurons?

A2: The study observed three distinct patterns of fluorescence in neurons exposed to DAF-2 DA:

- Uniform fluorescence: This pattern was observed in neurons located in regions of the Aplysia cerebral ganglion previously identified as positive for nitric oxide synthase (NOS). This suggests widespread NO production in these neurons. []

- Intracellular fluorescent puncta: Observed in buccal neurons, these puncta (1.5 ± 0.7 µm in diameter) increased in number with L-arginine (NOS substrate) preincubation and disappeared with L-NAME (NOS inhibitor) pre-exposure. This strongly suggests localized, NOS-dependent NO production at these intracellular sites. []

- Surface fluorescent puncta: Observed on the surface of R2 neurons and at the terminals of cultured bag cell neurons. Interestingly, the fluorescence in these locations was not affected by L-arginine or L-NAME, suggesting a source of fluorescence distinct from NOS-dependent NO production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.